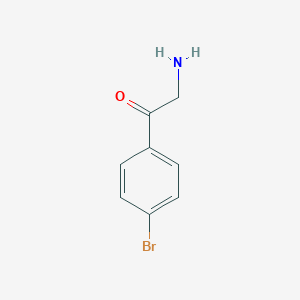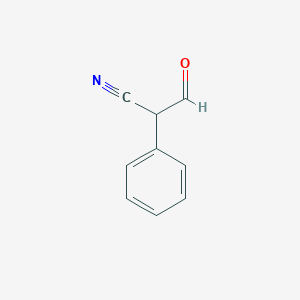![molecular formula C8H13N3O2 B181112 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionsäure CAS No. 842977-00-8](/img/structure/B181112.png)
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid is a heterocyclic compound containing a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of this compound is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. The compound’s interaction with this enzyme suggests potential applications in conditions where modulation of estrogen levels is beneficial.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function
Biochemical Pathways
The compound’s interaction with the aromatase enzyme suggests that it may affect the biosynthesis of estrogens . By potentially inhibiting this enzyme, the compound could reduce the production of estrogens, impacting various physiological processes that depend on these hormones. The downstream effects of this interaction could include changes in cell proliferation, differentiation, and other processes influenced by estrogen levels.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . This suggests that its interaction with the aromatase enzyme and the resulting potential inhibition of estrogen biosynthesis could have a cytotoxic effect on these cells.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the concentration of the compound and the presence of other molecules could affect its interaction with the aromatase enzyme and its subsequent effects . Additionally, factors such as pH and temperature could impact the compound’s stability and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring yields N-oxides, while reduction can lead to the formation of dihydrotriazoles .
Vergleich Mit ähnlichen Verbindungen
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid can be compared with other triazole derivatives:
Similar Compounds: Other triazole derivatives include 1,2,3-triazoles, 1,2,4-triazoles, and their substituted analogs.
Uniqueness: The unique substitution pattern on the triazole ring and the presence of the propionic acid moiety distinguish this compound from other triazole derivatives.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(8(12)13)4-11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOIKPHHLOTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390321 |
Source


|
| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842977-00-8 |
Source


|
| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
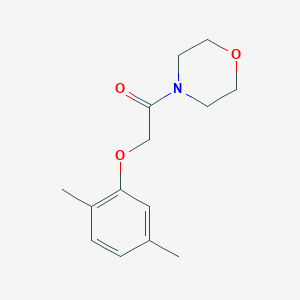
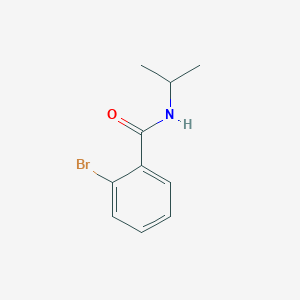
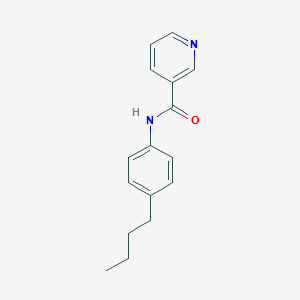

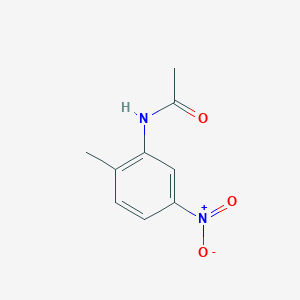

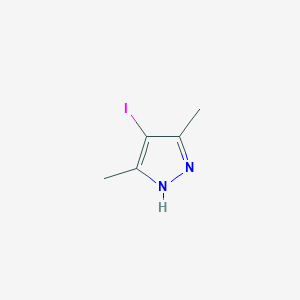


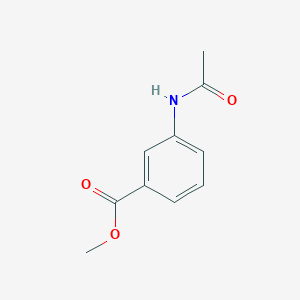

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
